benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
Benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide . This reaction yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide, which can be further processed to obtain the desired compound. The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A precursor in the synthesis of benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate.
Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
Benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H16F1N3O, with a molecular weight of approximately 313.33 g/mol. The compound features a pyridazinone core , which is known for various medicinal properties, including anti-inflammatory and anticancer effects.
Synthesis Overview :
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Benzylation : The introduction of the benzyl group is performed using standard alkylation techniques.
- Acetate Formation : The final step involves esterification to yield the acetate derivative.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors are crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic adenosine monophosphate (cAMP) levels.
The compound's mechanism likely involves:
- Inhibition of PDE4 Enzymes : This leads to increased cAMP levels, promoting anti-inflammatory effects.
- Interaction with Biological Targets : It may interact with specific receptors or enzymes involved in inflammatory pathways or cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Anti-inflammatory Properties : In vitro studies have shown that this compound significantly reduces pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate | Structure | PDE4 inhibition | Contains methoxy group |
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl) derivatives | Structure | PDE4 inhibition | Focus on anti-inflammatory effects |
N-benzyl-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Structure | Anti-inflammatory, anticancer | Complex piperidine structure |
Properties
Molecular Formula |
C19H15FN2O3 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
benzyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C19H15FN2O3/c20-16-8-6-15(7-9-16)17-10-11-18(23)22(21-17)12-19(24)25-13-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
QUHMAIOOAQEPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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